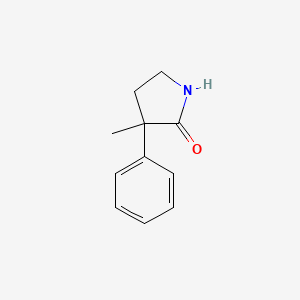

3-Methyl-3-phenylpyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-3-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJWKFRIKOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 3 Phenylpyrrolidin 2 One and Its Derivatives

Non-Stereoselective Synthetic Pathways

Non-stereoselective methods focus on the construction of the pyrrolidin-2-one ring system without controlling the stereochemistry at the C3 position, typically resulting in a racemic mixture of enantiomers.

Classical Cyclization Protocols

Classical cyclization protocols represent foundational methods for the synthesis of lactams. These often involve the intramolecular cyclization of a linear precursor containing the requisite functional groups.

One common approach is the reductive cyclization of a γ-nitro ester or a γ-cyano ester. For instance, a suitable precursor, ethyl 2-cyano-2-phenylbutanoate, can be synthesized and subsequently reduced to yield the target lactam. The reduction of the nitrile and the ester functionalities, followed by spontaneous intramolecular cyclization of the resulting amino alcohol, affords 3-methyl-3-phenylpyrrolidin-2-one. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal hydrides being common choices.

Another classical approach involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired lactam. rsc.orgbath.ac.ukmdpi.com While not a direct route, a suitably substituted diester could be cyclized, followed by decarboxylation and subsequent introduction of the nitrogen atom to form the pyrrolidin-2-one ring.

A plausible reaction scheme for the reductive cyclization of a γ-nitroketone is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-phenylpropan-1-one, nitroethane | Base (e.g., NaOH) | 4-nitro-3-phenylpentan-2-one |

| 2 | 4-nitro-3-phenylpentan-2-one | Reducing agent (e.g., H₂, Raney Ni) | This compound |

This table represents a generalized synthetic pathway and specific conditions may vary.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of pyrrolidin-2-one derivatives. mdpi.comnih.govacs.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org To synthesize a precursor for this compound, a keto-acid such as levulinic acid can be employed as the carboxylic acid component. The resulting Ugi product contains the necessary functionalities for a subsequent intramolecular cyclization to form the lactam ring.

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgnih.govorganic-chemistry.org A subsequent cyclization step can then be employed to construct the pyrrolidin-2-one ring. For example, a reaction between a suitable keto-acid, an isocyanide, and a source of ammonia could generate an intermediate that, upon cyclization, yields the target lactam.

A representative Ugi reaction-based approach is depicted below:

| Component 1 (Carbonyl) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Post-MCR Cyclization | Product |

| Aceto-phenone | Ammonia | 4-oxopentanoic acid | A suitable isocyanide | Acid or base catalysis | 3-methyl-3-phenyl-pyrrolidin-2-one derivative |

This table illustrates a conceptual MCR strategy; specific reactants and conditions would require optimization.

Stereoselective Synthetic Approaches

Stereoselective methods aim to control the formation of the chiral center at the C3 position, leading to an enrichment of one enantiomer over the other.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral entity to influence the stereochemical outcome of a reaction. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. santiago-lab.comnih.govharvard.edu

In this approach, a chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemistry of the newly formed stereocenter is controlled by the steric hindrance of the chiral auxiliary. Finally, the auxiliary is cleaved to afford the desired product in high enantiomeric excess.

For the synthesis of this compound, an N-acyloxazolidinone derived from a suitable precursor acid can be sequentially alkylated with a methyl and a phenyl group (or vice versa) in a stereocontrolled manner. Subsequent cleavage of the auxiliary and cyclization would yield the enantiomerically enriched target molecule.

| Chiral Auxiliary | Acylating Agent | Alkylating Agent 1 | Alkylating Agent 2 | Diastereo-selectivity (d.r.) | Enantio-meric Excess (ee) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 3-bromopropionyl chloride | Methyl iodide | Phenylmagnesium bromide | >95:5 | >98% |

| (S)-4-benzyl-2-oxazolidinone | 3-chloropropionyl chloride | Phenylboronic acid | Methyl triflate | >90:10 | >95% |

The data in this table are representative values for Evans auxiliary-mediated alkylations and may not reflect the exact outcomes for the synthesis of this compound.

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is highly desirable as it allows for the generation of large quantities of enantiomerically enriched product from a small amount of a chiral catalyst.

Rhodium-catalyzed asymmetric cyclization reactions have been employed for the synthesis of various heterocyclic compounds, including γ-lactams. rsc.orgnih.govnih.gov For instance, an intramolecular cyclization of an appropriately substituted unsaturated amide can be catalyzed by a chiral rhodium complex to afford the desired pyrrolidin-2-one with high enantioselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. nih.govrsc.orgnih.gov Chiral amine catalysts, such as proline and its derivatives, can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, which can serve as precursors for chiral γ-lactams. The resulting adduct can then undergo reductive cyclization to furnish the enantiomerically enriched 3-substituted pyrrolidin-2-one. For a 3,3-disubstituted pyrrolidin-2-one, a tandem reaction or a sequential addition strategy could be envisioned.

| Catalyst Type | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Chiral Rhodium-phosphine complex | Intramolecular hydro-amidation | N-(2-methyl-2-phenyl-pent-4-enoyl)aniline | Up to 95% |

| Chiral diaryl-prolinol silyl ether | Michael addition/ cyclization | 2-phenyl-propenal and nitromethane | Up to 99% |

This table provides illustrative examples of asymmetric catalytic approaches and their potential efficiencies.

Asymmetric Catalytic Cyclization

Diastereoselective Synthesis Pathways

For derivatives of this compound with additional stereocenters, controlling the diastereoselectivity of the reaction is paramount. Various catalytic systems have been developed to achieve this.

An organocatalytic aza-Michael/aldol domino reaction provides a pathway to 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters, demonstrating excellent diastereoselectivity (>20:1 dr). nih.gov In the realm of metal catalysis, a palladium(II)-catalyzed carboxylation of chiral olefins has been shown to produce polysubstituted pyrrolidinones in excellent yields and with high diastereoselectivity.

Enantiomeric Resolution Methods for Racemic Mixtures

When asymmetric synthesis is not employed, the resolution of racemic mixtures is necessary to obtain enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this separation.

A study on the resolution of 3-ethyl-3-phenylpyrrolidin-2-one, a close structural analog, demonstrated successful separation using a Chiralcel OJ stationary phase in polar-organic mode with methanol as the mobile phase. This preparative chiral HPLC method allowed for the isolation of both the (+)-(R) and (–)-(S) enantiomers with high enantiomeric purity (95-99% ee). This technique is directly applicable to the resolution of racemic this compound.

Besides chromatographic techniques, classical resolution via the formation of diastereomeric salts is a viable, albeit more laborious, alternative. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or a chiral amine, to form diastereomeric salts that can be separated by crystallization due to their different solubilities.

Advanced and Sustainable Synthetic Technologies

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Continuous flow chemistry and mechanochemistry represent two such advanced technologies.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. neuroquantology.comnih.gov This technology has been successfully applied to the synthesis of γ-lactams, demonstrating its potential for producing this compound.

A notable example is the multistep continuous flow synthesis of (S)-rolipram, a structurally related γ-lactam. acs.org The process involves several modules, including oxidation, olefination, Michael addition, and a final hydrogenation/lactam cyclization step, all performed in a continuous flow system. acs.org This integrated approach allows for the production of the final active pharmaceutical ingredient (API) on a multigram scale without intermediate purification. acs.org Flow chemistry is particularly advantageous for handling hazardous reagents and intermediates and for reactions requiring precise control over temperature and reaction time, such as photochemical or electrochemical steps. rsc.orgrsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a green chemistry approach that often reduces or eliminates the need for solvents. nih.gov This technique has been applied to the synthesis of pyrrolidinone-related structures.

A mechanochemical aza-Michael reaction between maleimide and various amines has been used to synthesize 3-aminopyrrolidine-2,5-dione derivatives. nih.gov This solvent-free, ball-milling approach provides a simple and environmentally friendly route to succinimide (B58015) derivatives. Such a strategy could potentially be adapted for the synthesis of this compound precursors. Mechanochemical methods are also valuable for screening and preparing new solid forms, such as solvates, which can impact the physicochemical properties of the final compound. mdpi.com

Advanced Structural Analysis and Spectroscopic Elucidation for Mechanistic Insights

Conformational Analysis of the Pyrrolidin-2-one Ring System

The five-membered pyrrolidin-2-one ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The primary modes of puckering are the 'envelope' (or 'flap') and 'twist' (or 'half-chair') conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation adopted by a substituted pyrrolidin-2-one is heavily influenced by the nature and position of its substituents. For 3-Methyl-3-phenylpyrrolidin-2-one, the geminal substitution at the C3 position introduces significant steric and electronic effects. The bulky phenyl group and the methyl group create steric strain that dictates the most stable ring pucker. It is known that in related proline systems, substituents can control the ratio of predominant conformers. nih.gov For instance, sterically demanding groups tend to occupy a pseudoequatorial orientation to minimize steric clashes, which in turn forces a specific ring pucker. nih.gov In the case of this compound, the substituents at C3 would significantly influence the torsional angles of the ring, locking it into a preferred, low-energy conformation. Computational modeling, such as potential energy surface (PES) scans, can be employed to predict the global minimum energy structure by systematically varying key torsion angles.

Stereochemical Assignment through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of its stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. The ¹³C NMR spectrum reveals the number of unique carbon environments. For the related compound series, 1-aryl-3-methyl-3-phenylsuccinimides, the methyl protons on the succinimide (B58015) ring appear as a distinct singlet. researchgate.net A similar singlet would be expected for the C3-methyl group in this compound.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It is invaluable for tracing the connectivity of protons within the pyrrolidinone ring, for example, between the non-equivalent protons at the C4 and C5 positions. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (a one-bond correlation). sdsu.eduprinceton.edu This allows for the definitive assignment of which protons are bonded to which carbons in the pyrrolidinone ring and the phenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduprinceton.edu HMBC is crucial for identifying the quaternary C3 carbon, as it will show correlations to the C3-methyl protons, the C2 and C4 methylene (B1212753) protons, and protons on the attached phenyl ring, without having a directly attached proton itself.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.eduipb.pt This is the key technique for determining the relative stereochemistry. For instance, a NOESY experiment could show a spatial correlation between the protons of the methyl group and specific protons on the phenyl ring, helping to define the rotational orientation of the phenyl group relative to the lactam ring.

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure and providing insight into its solution-state conformation.

| NMR Technique | Purpose for this compound Analysis | Expected Correlations |

| COSY | Trace proton-proton spin systems within the pyrrolidinone ring. | H4 ↔ H5 |

| HSQC | Correlate each proton to its directly attached carbon. | CH₃ ↔ C(methyl), H4 ↔ C4, H5 ↔ C5, Phenyl H ↔ Phenyl C |

| HMBC | Establish long-range connectivity, crucial for quaternary carbon assignment. | CH₃ protons ↔ C2 (carbonyl), C3, C4, Phenyl C(ipso) |

| NOESY/ROESY | Determine through-space proximity to establish relative stereochemistry. | CH₃ protons ↔ nearby Phenyl protons |

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics and Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are excellent for identifying functional groups and can be used to monitor reactions by observing the appearance or disappearance of characteristic vibrational bands. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. ksu.edu.sa For this compound, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the C=O (carbonyl) stretching vibration of the lactam ring. This peak typically appears in the region of 1670-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations from the aromatic phenyl ring and the aliphatic pyrrolidinone ring and methyl group (around 2800-3100 cm⁻¹), and N-H stretching if the nitrogen is unsubstituted (around 3200-3400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique where the scattered light is shifted in energy due to interaction with molecular vibrations. ksu.edu.sa A vibration is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is complementary to IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com For this molecule, the symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum, providing a clear fingerprint for this group.

The table below summarizes the expected key vibrational frequencies for this compound based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=O (Lactam) | Stretch | 1670 - 1700 | Strong | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong | Medium |

| N-H (if unsubstituted) | Stretch | 3200 - 3400 | Medium, Broad | Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on several key structural features:

Absolute Stereochemistry: For a chiral molecule crystallized in a chiral space group, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter at C3.

Solid-State Conformation: The analysis reveals the precise bond lengths, bond angles, and torsional angles of the molecule as it exists in the crystal. This provides a static, low-energy snapshot of the pyrrolidin-2-one ring pucker and the rotational orientation of the phenyl group relative to the ring.

Intermolecular Interactions: The crystal structure elucidates how individual molecules pack together, revealing any hydrogen bonding (e.g., involving the lactam N-H and C=O groups) or other intermolecular forces that stabilize the crystal lattice. For example, in the crystal structure of a related cathinone, the packing was shown to be influenced by the absence of π···π stacking interactions. mdpi.com

While no specific crystal structure for this compound is publicly available, data from closely related structures, such as 3-methyl-2-phenylpyrazolo[1,5-a]pyridine, provide examples of the detailed crystallographic data that can be obtained. nih.gov

Chiroptical Spectroscopy (ECD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. cas.cz They measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will produce a characteristic ECD spectrum with positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The phenyl group in this compound acts as a chromophore. The sign and intensity of the Cotton effects are highly sensitive to the absolute configuration of the C3 stereocenter. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be determined. nih.gov This method is particularly powerful when X-ray crystallography is not feasible.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While closely related to ECD, it is often the Cotton effects observed in an ORD spectrum that are used for structural correlation.

These techniques are not only crucial for assigning the absolute configuration but are also valuable for determining the enantiomeric purity of a sample, as the magnitude of the chiroptical response is proportional to the excess of one enantiomer over the other.

Theoretical and Computational Investigations of 3 Methyl 3 Phenylpyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure and predict the reactivity of 3-Methyl-3-phenylpyrrolidin-2-one. Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and reactivity descriptors, but this information is not present in the current body of scientific literature for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Spectroscopic Property Prediction via Computational Methods

While a study on the related compound series, 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, utilized computational methods to predict spectroscopic properties, there is no evidence of similar computational predictions for the UV-Vis, IR, or NMR spectra of this compound. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Intrinsic Chemical Attributes

There are no Quantitative Structure-Property Relationship (QSPR) studies available that focus on the intrinsic chemical attributes of this compound. QSPR models would correlate the structural features of this molecule with its physicochemical properties, but the development of such models has not been reported in the literature.

Reactivity and Derivatization Chemistry of 3 Methyl 3 Phenylpyrrolidin 2 One

Functionalization of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring system offers several sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These include the lactam nitrogen, the carbon atom alpha to the carbonyl group, and the aromatic phenyl ring.

N-Alkylation and Acylation Reactions

The nitrogen atom of the lactam in 3-methyl-3-phenylpyrrolidin-2-one is a key site for functionalization. N-alkylation and N-acylation reactions introduce a wide variety of substituents, which can significantly influence the molecule's properties.

N-Alkylation: The alkylation of the lactam nitrogen typically proceeds via nucleophilic substitution, where the deprotonated lactam acts as a nucleophile. Common bases used for deprotonation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting lactamate anion readily reacts with various alkylating agents such as alkyl halides. For instance, the synthesis of N-alkylated benzofuran-2-carboxamides has been achieved using NaH followed by reaction with an appropriate alkyl halide. nih.gov A modified Finkelstein reaction, which generates a more reactive iodo-substituent in situ from a chloro-precursor using potassium iodide, can facilitate this N-alkylation process. nih.govnih.gov

N-Acylation: N-acylation introduces an acyl group to the lactam nitrogen, often to synthesize amides or to serve as a protecting group. Standard acylation conditions involve the use of acyl chlorides or anhydrides in the presence of a base. For related heterocyclic systems like pyrroles, N-acylation has been shown to be highly regioselective. researchgate.net The choice of base and reaction conditions can be crucial in achieving high yields and preventing side reactions. rsc.org

| Reagent Type | General Conditions | Product Type |

| Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., NaH) in aprotic solvent (e.g., THF, DMF) | N-Alkyl-3-methyl-3-phenylpyrrolidin-2-one |

| Acyl Chloride (e.g., R-COCl) | Base (e.g., pyridine, triethylamine) or in situ deprotonation | N-Acyl-3-methyl-3-phenylpyrrolidin-2-one |

| Acid Anhydride (B1165640) (e.g., (RCO)₂O) | Base or acid catalysis | N-Acyl-3-methyl-3-phenylpyrrolidin-2-one |

Table 1: General Conditions for N-Alkylation and Acylation of Lactams

Alpha-Substitution and Ring-Based Transformations

The carbon atom alpha to the carbonyl group (C-3) in this compound is already a quaternary center, which makes traditional α-substitution reactions that rely on deprotonation of an α-hydrogen impossible. However, transformations involving the existing substituents or the ring itself are still relevant. For other pyrrolidinones with an available α-hydrogen, these reactions are a common strategy for derivatization. google.combeilstein-journals.orgacs.org

In the broader context of γ-lactam chemistry, functionalization can occur at other positions of the ring. For example, studies on related 3-amino-α,β-unsaturated γ-lactams have shown that regioselective functionalization can be achieved at the C-4 and C-5 positions by carefully selecting the base and reaction conditions. nih.gov

Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic ring. The directing effects of the substituent already present on the benzene (B151609) ring will govern the position of the incoming electrophile. The alkyl group attached to the benzene ring is an ortho-, para-director. nih.govchemistryviews.orgrsc.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst like FeCl₃ or FeBr₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride and a Lewis acid catalyst.

The conditions for these reactions must be chosen carefully to avoid potential side reactions involving the lactam ring.

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl derivatives |

Table 2: Representative Electrophilic Aromatic Substitution Reactions

Ring-Opening and Ring-Expansion Reactions

The strained five-membered ring of this compound can undergo ring-opening and ring-expansion reactions under specific conditions, leading to the formation of acyclic or larger heterocyclic structures.

Ring-Opening Reactions: The amide bond within the lactam ring can be cleaved through hydrolysis (acidic or basic) to yield the corresponding γ-amino acid. More controlled ring-opening can be achieved using strong nucleophiles. For instance, the reaction of lactams with amines in the presence of a catalyst can lead to the formation of amides. google.com The metabolism of certain compounds containing a pyrrolidine (B122466) ring, such as methylenedioxypyrovalerone (MDPV), involves oxidation to the corresponding lactam followed by ring-opening to a carboxylic acid. wikipedia.org

Ring-Expansion Reactions: Ring-expansion reactions can convert the five-membered pyrrolidinone ring into a six-membered piperidine (B6355638) ring or other larger ring systems. Such transformations often involve complex rearrangements. For example, the ring expansion of prolinols, which are structurally related to pyrrolidines, can proceed through an aziridinium (B1262131) intermediate to yield C3-substituted piperidines. google.com While specific examples for this compound are not prevalent in the literature, these general principles suggest potential synthetic routes to novel heterocyclic scaffolds.

Applications of 3 Methyl 3 Phenylpyrrolidin 2 One As a Chemical Scaffold and Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a common structural motif in a vast number of biologically active natural products and synthetic compounds. mdpi.com The chiral nature of substituted pyrrolidines, such as 3-methyl-3-phenylpyrrolidin-2-one, establishes them as critical building blocks in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. mdpi.com

Detailed research findings indicate that chiral 3-substituted pyrrolidine derivatives serve as key intermediates in the synthesis of a series of valuable compounds. [CN111808007B] Methodologies like catalytic asymmetric kinetic resolution are employed to efficiently convert mixtures of diastereomers into a single, desired configuration, yielding the enantiopure intermediate required for subsequent steps. [CN111808007B] This approach is noted for its high efficiency and suitability for industrial-scale production. [CN111808007B]

The enantioselective synthesis of complex molecules often relies on the use of such chiral building blocks. For instance, the synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess has been achieved through palladium-catalyzed carboamination reactions. nih.gov This methodology was successfully applied to a concise asymmetric synthesis of the phenanthroindolizidine alkaloid (−)-tylophorine, highlighting the scaffold's importance in accessing medicinally relevant molecules. nih.gov Similarly, the synthesis of fluorinated indolizidinone derivatives, which are of interest in medicinal chemistry, utilizes an enantioselective intramolecular aza-Michael reaction to construct the chiral pyrrolidine core. nih.gov

The versatility of the pyrrolidine scaffold is further demonstrated in the synthesis of spirocyclic pyrrolidine derivatives and piperidines. thieme-connect.denih.gov These syntheses showcase the ability to transform the initial pyrrolidine structure into more complex heterocyclic systems while retaining stereochemical integrity. thieme-connect.denih.gov

Table 1: Examples of Complex Molecules Synthesized Using Chiral Pyrrolidine Scaffolds

| Target Molecule Class | Synthetic Strategy | Key Feature of Pyrrolidine Scaffold | Reference |

|---|---|---|---|

| Chiral 3-Substituted Pyrrolidines | Catalytic Asymmetric Kinetic Resolution | Key chiral intermediate | [CN111808007B] |

| (-)-Tylophorine | Pd-catalyzed Alkene Carboamination | Enantiomerically enriched 2-substituted pyrrolidine precursor | nih.gov |

| Fluorinated Indolizidinones | Intramolecular Aza-Michael Reaction | Asymmetric construction of the core ring | nih.gov |

| Spirocyclic Pyrrolidines | Organocatalytic Conjugate Addition | Rigid framework for spiro-annulation | thieme-connect.de |

Integration into Ligand Architectures for Catalytic Systems

The development of new catalysts for asymmetric reactions is a cornerstone of modern organic chemistry, and chiral ligands are essential components of these catalytic systems. nih.govresearchgate.net The ligand modifies the reactivity and selectivity of a metal center, guiding the reaction to form one enantiomer of the product preferentially. nih.gov The pyrrolidine scaffold is a privileged structure in the design of such ligands and organocatalysts. mdpi.comnih.gov

Chiral pyrrolidine-based structures are extensively modified to optimize the efficiency and selectivity of catalysts. mdpi.com These modifications allow for the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates and reactions. nih.gov For example, organocatalysts derived from L-proline (a natural pyrrolidine) and other chiral amines have proven highly effective in asymmetric Michael additions, producing γ-nitrocarbonyl compounds with excellent stereoselectivity. nih.gov

While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands, often incorporating different coordinating atoms (e.g., P,N-ligands), have gained prominence and frequently outperform their symmetrical counterparts. nih.govresearchgate.net The rigid, stereodefined structure of this compound makes it an excellent candidate for incorporation into such modular, nonsymmetrical ligand architectures. The lactam functionality and the adjacent chiral center provide a well-defined structural anchor that can be derivatized to introduce coordinating groups, thereby creating a specific chiral environment around a metal center. This strategic design is crucial for achieving high levels of enantiocontrol in a wide array of metal-catalyzed transformations. nih.gov

Use in the Development of Novel Polymeric Materials and Fine Chemicals

The application of pyrrolidinone structures extends beyond discrete molecular synthesis into the realm of materials science and the production of fine chemicals. The inherent properties of the pyrrolidinone ring can be imparted to larger macromolecular structures.

Research into polymers derived from related lactam monomers, such as 3-methylene-2-pyrrolidone, demonstrates the potential of this chemical class in polymer chemistry. researchgate.net Polymers based on this monomer, known as poly(3-methylene-2-pyrrolidone) or P(3M2P), can be synthesized through various radical polymerization methods. researchgate.net These polymers exhibit notable properties, including excellent thermal stability and high aqueous solubility, making them distinct from more common polymers like polyvinylpyrrolidone (B124986) (PVP). researchgate.net The ability to functionalize the pyrrolidinone ring, as with the methyl and phenyl groups in the title compound, offers a pathway to creating novel polymers with tailored properties for specific applications, such as advanced kinetic hydrate (B1144303) inhibitors for the oil and gas industry. researchgate.net

As a synthetic intermediate, this compound is a valuable building block for the production of fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires multi-step procedures where intermediates like chiral pyrrolidinones are essential. The compound serves as a scaffold for creating a diverse range of derivatives, including analogues of clinically relevant molecules. bohrium.comnih.gov Its utility as a precursor for more complex structures, combined with synthesis methods suitable for large-scale production, positions it as a key component in the value chain of specialized chemical manufacturing. [CN111808007B]

Future Directions and Emerging Research Avenues in 3 Methyl 3 Phenylpyrrolidin 2 One Chemistry

Development of More Atom-Economical and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of 3-methyl-3-phenylpyrrolidin-2-one, future efforts will likely concentrate on developing methodologies that maximize atom economy and minimize environmental impact.

Current research in the broader field of pyrrolidinone synthesis highlights several promising avenues. One such approach is the use of ultrasound-promoted one-pot multicomponent synthesis, which has been successfully applied to produce substituted 3-pyrrolin-2-ones using green catalysts like citric acid in environmentally benign solvents such as ethanol rsc.org. Adapting such methods for the synthesis of this compound could offer significant advantages in terms of reduced reaction times, cleaner reaction profiles, and excellent yields rsc.org.

Furthermore, the development of catalytic systems that avoid the use of stoichiometric reagents is a key goal. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines has proven effective for the enantioselective synthesis of pyrrolidines nih.gov. Research into similar catalytic cycloadditions or C-H activation strategies could lead to highly efficient and atom-economical routes to this compound and its analogs. The regio- and stereoselective palladium-catalyzed C(sp3)–H arylation of pyrrolidines using directing groups is another area that could be explored for the late-stage functionalization of the pyrrolidinone core acs.org.

The concept of atom economy, which focuses on maximizing the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. Methodologies like multicomponent reactions are inherently atom-economical and their application to the synthesis of complex pyrrolidines is an active area of research nih.gov.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Ultrasound-Promoted Multicomponent Synthesis | Reduced reaction times, use of green catalysts and solvents, high yields. |

| Palladium-Catalyzed Cycloadditions | High enantioselectivity, atom economy. |

| C-H Activation/Arylation | Late-stage functionalization, high regio- and stereoselectivity. |

| General Multicomponent Reactions | Inherent atom economy, reduced waste. |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The quaternary stereocenter at the 3-position of this compound imparts unique steric and electronic properties that can be exploited in novel chemical transformations. Future research will likely focus on exploring the reactivity of this scaffold to generate diverse and structurally complex molecules.

One promising area is the enantioselective functionalization of the pyrrolidinone ring. Asymmetric palladium-catalyzed carboamination reactions have been used to synthesize enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines nih.gov. Applying similar strategies to derivatives of this compound could provide access to a wide range of chiral compounds with potential biological activity.

The development of methods for the late-stage modification of the phenyl group or the pyrrolidinone core would also be of significant interest. For example, metal- and additive-free nondirected meta-C–S bond formation on anilines has been reported, offering a sustainable way to introduce sulfur functionalities acs.org. Exploring analogous transformations on the phenyl ring of this compound could lead to new derivatives with unique properties.

Furthermore, the pyrrolidinone ring itself can be a versatile platform for further reactions. The synthesis of novel 2-pyrrolidinone and pyrrolidine (B122466) derivatives and the study of their inhibitory activity against enzymes like autotaxin demonstrate the potential for discovering new bioactive molecules based on this scaffold nih.gov. Future work could involve the synthesis of libraries of this compound analogs with diverse substituents to probe structure-activity relationships.

Advanced Computational Modeling for Precise Structure-Function Relationships in Chemical Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these techniques can provide deep insights into its structure, properties, and interactions with biological targets, thereby guiding the design of new derivatives with enhanced functionality.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various pyrrolidin-2-one derivatives to understand the relationship between their chemical structure and biological activity nih.govnih.govresearchgate.net. Future research could involve the development of robust 3D-QSAR models for a series of this compound analogs to identify key structural features responsible for a particular biological effect. Such models can predict the activity of virtual compounds, prioritizing synthetic efforts towards the most promising candidates.

Molecular docking and molecular dynamics simulations can be employed to study the binding of this compound derivatives to specific protein targets. These in silico studies can elucidate the binding mode, identify key interactions, and predict binding affinities, providing a rational basis for the design of more potent and selective inhibitors or modulators.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound, helping to predict its behavior in chemical reactions and to design novel synthetic routes mdpi.com.

| Computational Technique | Application to this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and guide the design of new analogs. |

| Molecular Docking | Predict binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of ligand-protein complexes. |

| Density Functional Theory (DFT) | Investigate electronic structure, reactivity, and reaction mechanisms. |

Integration with High-Throughput Experimentation and Automation Platforms

The integration of high-throughput experimentation (HTE) and automation is revolutionizing chemical synthesis and screening. These technologies can significantly accelerate the discovery and optimization of reactions and the identification of new compounds with desired properties.

For the synthesis of this compound and its derivatives, automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures, to identify optimal synthetic protocols nih.govrsc.org. This approach can dramatically reduce the time and resources required for process development. The use of robotic systems for automated chemical synthesis allows for the creation of large and diverse compound libraries for screening purposes sptlabtech.com.

High-throughput screening (HTS) can then be used to evaluate the biological activity of these compound libraries against various targets nih.govscienceintheclassroom.orgresearchgate.netnih.govnih.gov. This enables the rapid identification of "hit" compounds that can be further optimized. The development of mega-high-throughput screening platforms, capable of screening millions of compounds per minute, opens up new possibilities for discovering rare and potent bioactive molecules chemrxiv.org.

The combination of automated synthesis and HTS creates a powerful feedback loop for accelerated drug discovery and materials development. This integrated approach will undoubtedly play a crucial role in unlocking the full potential of the this compound scaffold in various scientific and technological fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.